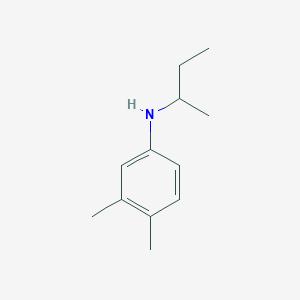

N-(1-methylpropyl)-3,4-dimethyl-aniline

描述

Contextualization within Substituted Aniline (B41778) Chemistry

N-(1-methylpropyl)-3,4-dimethyl-aniline is a derivative of aniline, a primary aromatic amine. The parent structure for this compound is 3,4-dimethylaniline (B50824), also known as 3,4-xylidine, which is an isomer of xylidine. wikipedia.orgwikipedia.org The chemistry of aniline and its derivatives is fundamentally shaped by the substituents attached to the aromatic ring and the nitrogen atom.

In this molecule, two types of substitutions are present:

Ring Substitution: Two methyl groups (-CH₃) are attached to the benzene (B151609) ring at positions 3 and 4. Methyl groups are electron-donating by induction and hyperconjugation. This increases the electron density on the aromatic ring, making it more susceptible to electrophilic substitution reactions compared to unsubstituted aniline.

Nitrogen Substitution: A sec-butyl group (-CH(CH₃)CH₂CH₃) is attached to the nitrogen atom. This N-alkylation transforms the primary amine (3,4-xylidine) into a secondary amine. This change significantly influences the compound's basicity, nucleophilicity, and reactivity.

The synthesis of N-alkylated anilines is a foundational process in industrial chemistry, providing essential intermediates for products ranging from dyes to agrochemicals. researchgate.net The primary challenge in these syntheses is often controlling the degree of alkylation, as the nitrogen atom's nucleophilicity can increase after the first alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. youtube.com

Significance as an N-Alkyl Secondary Amine

The classification of this compound as an N-alkyl secondary amine is crucial to understanding its chemical behavior. Secondary amines exhibit reactivity that is distinct from both primary and tertiary amines.

The presence of one hydrogen atom on the nitrogen allows it to participate in hydrogen bonding, though the steric bulk of the sec-butyl and dimethylphenyl groups may influence the strength and nature of these interactions. The lone pair of electrons on the nitrogen atom imparts basic and nucleophilic character to the molecule. Compared to its primary amine precursor, 3,4-xylidine, the N-sec-butyl group introduces a moderate increase in basicity due to the electron-donating effect of the alkyl group. However, steric hindrance from the branched alkyl chain can temper its reactivity as a nucleophile in certain reactions. byjus.com

A characteristic reaction of secondary amines is their interaction with nitrous acid to form N-nitrosoamines, which distinguishes them from primary aromatic amines that typically form diazonium salts under similar conditions.

Overview of Academic Research Trajectories for this compound

Academic and industrial research involving this compound primarily focuses on its role as a chemical intermediate in organic synthesis. While specific studies on this exact molecule are not extensively published, its research trajectory can be understood by examining its structural analogues and the broader class of N-alkylated xylidines.

A closely related compound, N-(1-ethylpropyl)-3,4-dimethylaniline, is a known key intermediate in the manufacture of pendimethalin, a widely used dinitroaniline herbicide. nih.gov This suggests that research on this compound is likely directed toward its potential as a precursor for other agrochemicals. For instance, the subsequent nitration of such N-alkylated xylidines can produce dinitroaniline derivatives, a class of compounds investigated for their herbicidal activity. lookchem.com

Broader research in this area also includes the development of efficient and selective synthesis methods. Studies often focus on novel catalytic systems and reaction conditions to achieve mono-N-alkylation of anilines and their derivatives, like 3,4-xylidine, while preventing over-alkylation. youtube.com The synthesis and reactions of this compound serve as a model for understanding the steric and electronic effects that govern these important chemical transformations.

Table of Mentioned Compounds

属性

IUPAC Name |

N-butan-2-yl-3,4-dimethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-5-11(4)13-12-7-6-9(2)10(3)8-12/h6-8,11,13H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYRFXZMCMONWSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=CC(=C(C=C1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101266276 | |

| Record name | 3,4-Dimethyl-N-(1-methylpropyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101266276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56038-90-5 | |

| Record name | 3,4-Dimethyl-N-(1-methylpropyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56038-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethyl-N-(1-methylpropyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101266276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 1 Methylpropyl 3,4 Dimethyl Aniline

Historical Development of Synthetic Routes

Historically, the synthesis of N-alkylanilines was often accomplished through direct N-alkylation of anilines with alkyl halides. masterorganicchemistry.com This method, while straightforward, frequently suffers from a significant drawback: over-alkylation. The primary amine starting material can react with the alkylating agent to form the desired secondary amine, but this product can then react further to produce an undesired tertiary amine. masterorganicchemistry.com Separating these mixtures can be challenging and often results in low yields of the target secondary amine. masterorganicchemistry.com Another classical approach, the Eschweiler-Clarke reaction, is effective for methylation of amines using formic acid and formaldehyde (B43269) but is not applicable for the introduction of larger alkyl groups like the 1-methylpropyl (sec-butyl) group. organic-chemistry.org These limitations spurred research into alternative pathways, such as reductive amination, which provides a more controlled, stepwise approach to N-alkylation. masterorganicchemistry.com

Contemporary Approaches in N-(1-methylpropyl)-3,4-dimethyl-aniline Synthesis

Modern synthetic chemistry offers several advanced methods for the targeted synthesis of this compound. These include direct, one-pot reductive aminations and conceptual applications of powerful transition-metal-catalyzed reactions.

Reductive amination has become a cornerstone for the synthesis of substituted amines due to its high selectivity and efficiency, largely avoiding the problem of over-alkylation seen in direct alkylation methods. masterorganicchemistry.com This strategy typically involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced to the target amine. masterorganicchemistry.com For the synthesis of this compound, this can be achieved in a one-pot process starting from a nitroarene.

A direct and efficient one-step method for synthesizing this compound involves the reductive amination of 3,4-dimethylnitrobenzene with a ketone in the presence of hydrogen gas. google.comgoogle.com In this process, the nitro group of 3,4-dimethylnitrobenzene is first reduced to a primary amine (3,4-dimethylaniline) which is not isolated but reacts in situ. This newly formed amine then condenses with a ketone, and the resulting imine is subsequently hydrogenated to yield the final product. google.com

This reaction is typically carried out in an autoclave under hydrogen pressure and is facilitated by a catalyst system. google.com A common catalyst is platinum on carbon (Pt/C), which is effective for both the reduction of the nitro group and the hydrogenation of the imine intermediate. google.comgoogle.com The process is often performed in the presence of an acid or a buffer solution, such as a phosphoric acid-sodium dihydrogen phosphate (B84403) buffer, to facilitate the reaction. google.com This one-pot synthesis is highly efficient, with reports of complete conversion of the starting material and product yields exceeding 97%. google.comgoogle.com

| Parameter | Value/Condition |

|---|---|

| Starting Material | 3,4-Dimethylnitrobenzene |

| Reagents | 3-Pentanone (B124093), Hydrogen Gas |

| Catalyst | 5% Platinum on Carbon (Pt/C) |

| Additive | 2-Naphthalenesulfonic acid |

| Pressure | 1.3 MPa |

| Temperature | 120 °C |

| Reaction Time | 3.5 hours |

| Yield | 97.2% |

In the reductive amination synthesis of N-alkylanilines, the choice of ketone is crucial as it determines the structure of the alkyl group attached to the nitrogen atom. For the synthesis of N-(1-ethylpropyl)-3,4-dimethylaniline (a compound with a pentan-3-yl group attached to nitrogen), 3-pentanone is the specific ketone used. google.comgoogle.com Similarly, to obtain the isomeric this compound (also known as N-sec-butyl-3,4-xylidine), the corresponding ketone, 2-butanone (B6335102) (methyl ethyl ketone), would be used.

The ketone reacts with the intermediate 3,4-dimethylaniline (B50824), formed from the reduction of 3,4-dimethylnitrobenzene. This condensation reaction forms an imine (a compound containing a carbon-nitrogen double bond). This imine is then reduced by hydrogen in the presence of the catalyst, converting the C=N double bond into a C-N single bond and yielding the final N-alkylated aniline (B41778) product. masterorganicchemistry.com The use of a ketone like 3-pentanone or 2-butanone is therefore essential for introducing the desired secondary alkyl group onto the aniline nitrogen atom in a controlled manner. google.comgoogle.com

While reductive amination is a well-established route, modern organometallic chemistry offers powerful conceptual alternatives. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a versatile method for forming carbon-nitrogen bonds. rsc.orgnih.gov Conceptually, this method could be applied to synthesize this compound by coupling an amine with an aryl halide.

This would involve the reaction of sec-butylamine (B1681703) with an appropriately substituted aryl halide, such as 3,4-dimethylbromobenzene or 3,4-dimethyliodobenzene. The reaction requires a palladium catalyst, which typically consists of a palladium precursor and a specialized phosphine (B1218219) ligand, along with a base. nih.govacs.org The ligand is critical for the efficiency of the catalytic cycle, and various bulky, electron-rich phosphine ligands have been developed for this purpose. nih.gov The base is necessary to deprotonate the amine in the catalytic cycle. Although this specific reaction is conceptual, the principles are well-established for a wide range of anilines and amines. rsc.orgacs.org

| Component | Examples | Function |

|---|---|---|

| Aryl Halide | 3,4-dimethylbromobenzene | Source of the aryl group |

| Amine | sec-Butylamine | Source of the N-alkyl group |

| Palladium Precursor | Pd(OAc)₂, [Pd(allyl)Cl]₂ | Forms the active catalyst |

| Ligand | AdBippyPhos, DPPF | Stabilizes and activates the catalyst nih.govnih.gov |

| Base | NaOtBu, KOPh, K₂CO₃ | Amine deprotonation, facilitates reductive elimination rsc.orgnih.gov |

| Solvent | Toluene, Dioxane | Reaction medium |

Another advanced conceptual approach is transition-metal-catalyzed hydroamination, which involves the addition of an N-H bond of an amine directly across a carbon-carbon double bond of an alkene. acs.orglibretexts.org To synthesize this compound, this would conceptually involve the reaction of 3,4-dimethylaniline with a butene isomer (e.g., but-1-ene or but-2-ene).

This reaction is atom-economical as it combines two starting materials without generating byproducts. nih.gov Catalysts for this transformation are often based on late transition metals such as palladium, rhodium, and iridium. nih.govacs.orgnih.gov The choice of catalyst and ligands can control the regioselectivity of the addition, determining whether the nitrogen atom adds to the more substituted (Markovnikov product) or less substituted (anti-Markovnikov product) carbon of the double bond. nih.govlibretexts.org For the synthesis of this compound from but-1-ene, a Markovnikov-selective addition would be required. Mechanistic studies suggest these reactions can proceed through pathways like oxidative addition of the N-H bond to the metal center followed by migratory insertion of the alkene. nih.gov

Other Amination Reactions (Conceptual application from related anilines)

While direct reductive amination is a common pathway, other amination strategies used for synthesizing related substituted anilines could conceptually be applied to the formation of this compound. Reductive amination involves the reaction of an amine with a carbonyl compound, in this case, 3,4-dimethylaniline and 2-butanone, to form an imine intermediate. bu.edumasterorganicchemistry.com This intermediate is then reduced in the same reaction vessel to the target secondary amine. bu.edu This one-pot procedure is attractive because it streamlines the synthesis process. bu.edu

Alternative approaches, drawn from the synthesis of compounds like N,N-dimethylaniline, include direct N-alkylation. This can be achieved by reacting the parent amine with an alkylating agent. wikipedia.org For instance, aniline can be alkylated with methanol (B129727) in the presence of an acid catalyst like sulfuric acid at high temperatures and pressures. alfa-chemistry.comchemicalbook.com Other alkylating agents used in aniline synthesis include trimethyl phosphate and methyl bromide. youtube.comgoogle.com

However, direct alkylation of primary amines often leads to a mixture of mono-, di-, and even tri-alkylated products, making it difficult to control and often resulting in lower yields of the desired secondary amine. masterorganicchemistry.com Reductive amination offers superior selectivity for producing secondary amines by reacting a primary amine with a ketone or aldehyde, thereby avoiding the problem of over-alkylation. masterorganicchemistry.com Various reducing agents can be employed for the reduction of the imine intermediate, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their effectiveness and selectivity. masterorganicchemistry.comsigmaaldrich.com

Catalytic Systems in this compound Synthesis

The industrial synthesis of N-alkylated anilines relies heavily on efficient catalytic systems to ensure high yield and purity. For this compound and its analogues, a dual-catalyst system is often employed, combining a noble metal for hydrogenation with an acid catalyst to facilitate imine formation.

Noble metal catalysts are crucial for the hydrogenation steps in the synthesis. Specifically, Platinum on Carbon (Pt/C) is a highly effective catalyst for the one-pot synthesis of N-alkylated anilines from a nitroaromatic precursor. google.comgoogle.com In a process analogous to the synthesis of this compound, a Pt/C catalyst is used to concurrently reduce the nitro group of 3,4-dimethyl nitrobenzene (B124822) to an amino group and to reduce the subsequently formed imine (from the reaction with a ketone) to the final secondary amine. google.comgoogle.com This catalytic approach simplifies the operation by combining multiple transformations into a single step. google.com

Acid catalysis is essential for accelerating the formation of the imine intermediate from the amine and the ketone. researchgate.net In the synthesis of N-alkylated anilines, a phosphoric acid-sodium dihydrogen phosphate buffer system is employed. google.com This acidic buffer solution serves to maintain the reaction medium at an optimal pH. google.com The acidic environment protonates the carbonyl group of the ketone, making it more electrophilic and susceptible to nucleophilic attack by the amine. It also facilitates the dehydration step to form the imine. The buffer system ensures that the pH is controlled, which is critical because while imine formation is acid-catalyzed, the amine itself can be deactivated by excessive protonation in a strongly acidic medium.

Table 1: Catalytic Systems for Synthesis of Related N-alkylated Anilines This table is generated based on data from analogous synthesis processes.

| Catalyst Type | Specific Catalyst | Function | Source |

|---|---|---|---|

| Noble Metal Catalyst | Platinum on Carbon (Pt/C) | Catalyzes hydrogenation of the nitro group and reduction of the imine intermediate. | google.com, google.com |

Optimization of Synthetic Conditions

Achieving high conversion rates and product yields requires careful control over various reaction parameters. Temperature, pressure, reaction time, and the ratio of reactants are all critical factors that must be optimized.

Temperature and pressure are key variables in the catalytic hydrogenation and reductive amination process. In patented methods for analogous compounds, the reaction is conducted at temperatures ranging from 40-55°C. google.com Another variation specifies a higher temperature of 120°C. google.com The pressure is typically maintained with hydrogen gas, with ranges cited between 0.1 MPa and 1.3 MPa. google.comgoogle.com The selection of a relatively low reaction temperature (40-55°C) is advantageous as it can lead to cleaner reactions with fewer byproducts, while still achieving complete conversion of the starting material. google.com The pressure of hydrogen gas is critical for the efficiency of the reductive steps catalyzed by the Pt/C catalyst.

The duration of the reaction and the molar ratios of the starting materials are optimized to maximize the yield of the desired product. In one documented procedure for a related synthesis, the reaction is stirred for 3.5 hours at the target temperature and pressure. google.com The stoichiometry involves using an excess of the ketone relative to the nitroaromatic compound to drive the imine formation and subsequent amination to completion. For example, a molar excess of 3-pentanone is used relative to 3,4-dimethyl nitrobenzene. google.com This ensures that the aniline intermediate formed in situ is efficiently converted to the N-alkylated product. The careful balance of reagents prevents the formation of side products and ensures a high yield, reported to be as high as 97.2% to 99.8% under optimized conditions. google.comgoogle.com

Table 2: Optimized Reaction Conditions for Synthesis of a Related Aniline This table is generated based on data from an analogous synthesis process for N-(1-ethylpropyl)-3,4-dimethylaniline.

| Parameter | Optimized Value / Range | Effect on Synthesis | Source |

|---|---|---|---|

| Temperature | 40-120°C | Influences reaction rate and selectivity. Lower temperatures can improve product purity. | google.com, google.com |

| Pressure | 0.1-1.3 MPa (Hydrogen) | Drives the hydrogenation/reduction steps. | google.com, google.com |

| Reaction Time | ~3.5 hours | Ensures complete conversion of starting materials. | google.com |

Continuous Flow Reactor Methodologies

The synthesis of this compound can be effectively achieved through reductive amination of 3,4-dimethylaniline with butan-2-one. Continuous flow reactors have emerged as a powerful tool for this transformation, offering superior heat and mass transfer, precise control over reaction parameters, and enhanced safety for handling reactive intermediates and reagents. researchgate.net

A common approach involves the use of a packed-bed reactor where a heterogeneous catalyst is immobilized. finechem-mirea.ru A solution containing the reactants, 3,4-dimethylaniline and butan-2-one, is continuously pumped through the heated reactor in the presence of a hydrogen source. The imine intermediate formed in situ is subsequently reduced to the target secondary amine.

Key Parameters and Research Findings:

Catalyst: The choice of catalyst is critical for high efficiency and selectivity. Platinum on carbon (Pt/C) and Palladium on carbon (Pd/C) are commonly employed heterogeneous catalysts for reductive aminations in flow. researchgate.netrsc.org Nickel-based catalysts have also been shown to be effective for the N-alkylation of anilines with alcohols in a continuous flow setup, suggesting their potential applicability. finechem-mirea.ru For instance, a study on the continuous reductive amination of various aldehydes and ketones demonstrated high conversions and selectivities using a Pd/C catalyst. rsc.org

Hydrogen Source: Molecular hydrogen is a clean and atom-efficient reducing agent for this process. researchgate.net In a typical setup, hydrogen gas is introduced into the flow system at a controlled pressure. thieme-connect.com

Solvent and Temperature: The selection of an appropriate solvent is crucial as it affects the solubility of reactants and the catalyst's performance. Solvents like methanol, ethanol, or other polar aprotic solvents are often used. researchgate.net The reaction temperature is a key parameter to optimize, with studies on similar N-alkylation reactions in flow reactors showing optimal temperatures in the range of 160–240°C. finechem-mirea.ru

Reactor Type: Packed-bed reactors are frequently utilized for their simplicity and efficiency in handling heterogeneous catalysts. finechem-mirea.ruthieme-connect.com The design allows for excellent contact between the reactants and the catalyst, leading to high reaction rates.

An illustrative representation of a continuous flow setup for the synthesis of this compound is shown below:

Interactive Data Table: Illustrative Continuous Flow Reaction Parameters

| Parameter | Value | Rationale |

| Reactants | 3,4-dimethylaniline, butan-2-one | Starting materials for reductive amination |

| Catalyst | 5% Pt/C | Effective for hydrogenation of imine intermediate |

| Hydrogen Pressure | 10 bar | Sufficient for reduction without excessive pressure |

| Temperature | 180 °C | Balances reaction rate and catalyst stability |

| Flow Rate | 0.5 mL/min | Allows for sufficient residence time in the reactor |

| Solvent | Ethanol | Good solubility for reactants and intermediates |

Note: The data in this table is illustrative and based on typical conditions for similar reductive amination reactions in continuous flow systems.

Purity and Yield Enhancement Strategies

Achieving high purity and yield is a primary goal in the synthesis of this compound. Continuous flow methodologies inherently offer advantages in this regard due to precise process control. researchgate.net

Key Strategies:

Stoichiometry Control: In a continuous flow system, the molar ratio of reactants can be precisely controlled by adjusting the flow rates of the individual reactant streams. This allows for minimizing the formation of byproducts resulting from side reactions. For the synthesis of this compound, a slight excess of butan-2-one may be used to ensure complete conversion of the 3,4-dimethylaniline.

Catalyst Selection and Optimization: The choice of catalyst not only affects the reaction rate but also the selectivity towards the desired product. Screening different catalysts (e.g., Pd/C, Pt/C, Raney Nickel) and optimizing the catalyst loading in the packed-bed reactor can significantly enhance the yield and purity. researchgate.netfinechem-mirea.ru

In-line Purification: Continuous flow systems can be integrated with in-line purification techniques to remove impurities as they are formed. This can include the use of scavenger resins to remove unreacted starting materials or byproducts. While not explicitly detailed for this specific synthesis, the integration of purification steps is a known advantage of flow chemistry. beilstein-journals.org

Process Parameter Optimization: A systematic optimization of reaction parameters such as temperature, pressure, and residence time (controlled by the flow rate and reactor volume) is crucial. A design of experiments (DoE) approach can be employed to efficiently map the reaction landscape and identify the optimal conditions for maximizing yield and purity. For example, in the continuous nitration of o-xylene, a related process, optimization of temperature and flow rate led to a significant increase in product yield and a reduction in impurities. mdpi.com

Interactive Data Table: Impact of Key Parameters on Yield and Purity

| Parameter | Variation | Effect on Yield | Effect on Purity |

| Temperature | Increase | Increases reaction rate, may decrease selectivity | May decrease due to side reactions at high T |

| H₂ Pressure | Increase | Generally improves hydrogenation efficiency | Can lead to over-reduction if not controlled |

| Flow Rate | Decrease | Increases residence time, potentially higher conversion | May lead to byproduct formation with prolonged heating |

| Catalyst Loading | Increase | Higher conversion up to a certain point | Can impact cost-effectiveness |

Note: This table presents general trends observed in similar continuous flow reductive amination processes.

By carefully selecting the catalyst and optimizing the reaction conditions within a continuous flow setup, it is possible to achieve high yields and purities of this compound, often exceeding what is achievable with traditional batch methods.

Chemical Reactivity and Derivatization Pathways of N 1 Methylpropyl 3,4 Dimethyl Aniline

Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Moiety (General aniline chemistry)

The aniline moiety in N-(1-methylpropyl)-3,4-dimethyl-aniline is highly susceptible to electrophilic aromatic substitution. The amino group (-NHR) is a potent activating group, meaning it increases the rate of reaction compared to benzene (B151609). chemistrysteps.combyjus.com This activation stems from the lone pair of electrons on the nitrogen atom, which can be donated to the aromatic pi system through resonance. wikipedia.org This electron donation increases the electron density of the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles. byjus.com

The activating nature of the amino group directs incoming electrophiles to the ortho and para positions relative to the amino group. byjus.comlibretexts.org In the case of this compound, the positions available for substitution are C2, C5, and C6. The two methyl groups at C3 and C4 also have an activating, ortho- and para-directing effect, further enhancing the reactivity of the ring.

However, the directing effect of the amino group can be altered under strongly acidic conditions. In the presence of a strong acid, the basic nitrogen atom of the amine can be protonated to form an anilinium ion (-NH₂R⁺). This positively charged group is strongly deactivating and a meta-director. libretexts.orgyoutube.com Therefore, the outcome of electrophilic aromatic substitution reactions on this compound can be highly dependent on the reaction conditions. For instance, nitration of N,N-dimethylaniline in a strongly acidic medium results in the formation of the meta-nitro product. youtube.comwikipedia.org

Common electrophilic aromatic substitution reactions applicable to N-alkylanilines include:

Halogenation: Reaction with bromine or chlorine, often leading to poly-substituted products due to the high reactivity of the aniline ring. libretexts.org

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring using a mixture of nitric and sulfuric acid. wikipedia.org

Sulfonation: Reaction with fuming sulfuric acid to introduce a sulfonic acid group (-SO₃H). byjus.com

Friedel-Crafts Reactions: While Friedel-Crafts alkylation and acylation are common electrophilic aromatic substitutions, they are often problematic with anilines due to the Lewis acid catalyst complexing with the basic amino group. libretexts.orgmasterorganicchemistry.com

Formation of Functionalized Derivatives from this compound

The reactivity of this compound allows for the synthesis of a variety of functionalized derivatives, with nitro-substituted compounds being of particular industrial importance.

N-alkylanilines are important precursors in the synthesis of dinitroaniline herbicides. wikipedia.orgd-nb.infofrontiersin.org A closely related compound, N-(1-ethylpropyl)-3,4-dimethylaniline, is used in the production of the herbicide pendimethalin. jindunchemistry.comchemicalbook.comgoogle.com This involves a dinitration of the aromatic ring.

The synthesis of 2,6-dinitro-N-(1-ethylpropyl)-3,4-dimethylaniline is achieved through the nitration of N-(1-ethylpropyl)-3,4-dimethylaniline. prepchem.com The reaction conditions, such as the concentration of nitric and sulfuric acid and the temperature, can be optimized to maximize the yield of the desired dinitro product. During this process, a potential side product is the corresponding N-nitroso derivative, which can be removed. prepchem.com Given the structural similarity, a similar dinitration reaction is expected for this compound.

Interactive Table of Dinitroaniline Herbicide Precursors

| Precursor Compound | Herbicide | Reference |

| N-(1-ethylpropyl)-3,4-dimethylaniline | Pendimethalin | jindunchemistry.comchemicalbook.comgoogle.com |

| Trifluralin (a dinitro-p-toluidine) | - | frontiersin.orgucanr.edu |

| Benefin (a dinitro-p-toluidine) | - | d-nb.infoucanr.edu |

Mechanistic Studies of Derivatization Reactions

The derivatization of this compound, also known as N-sec-butyl-3,4-xylidine, involves several potential reaction pathways. Mechanistic studies, while not extensively detailed in publicly available literature for this specific molecule, can be inferred from established principles of organic chemistry and studies on analogous N-alkylanilines. The primary routes of derivatization involve electrophilic substitution on the aromatic ring and reactions at the nitrogen atom.

Electrophilic Aromatic Substitution:

The benzene ring of this compound is activated towards electrophilic attack due to the electron-donating nature of the amino and methyl groups. The directing effects of these substituents play a crucial role in determining the regioselectivity of the reaction. The bulky sec-butyl group on the nitrogen atom can sterically hinder the ortho positions, influencing the position of electrophilic attack.

One of the most significant derivatization reactions is nitration, a key step in the synthesis of the herbicide pendimethalin. The mechanism of dinitration of N-sec-butyl-3,4-dimethylaniline is of particular industrial importance. This reaction typically proceeds via a stepwise electrophilic aromatic substitution.

Table 1: Postulated Intermediates in the Dinitration of this compound

| Step | Reactant | Electrophile | Intermediate | Product |

| 1 | This compound | NO₂⁺ | Mononitrated carbocation | 2-nitro-N-(1-methylpropyl)-3,4-dimethyl-aniline |

| 2 | 2-nitro-N-(1-methylpropyl)-3,4-dimethyl-aniline | NO₂⁺ | Dinitrated carbocation | N-(1-ethylpropyl)-2,6-dinitro-3,4-dimethylaniline (Pendimethalin) |

The formation of the nitronium ion (NO₂⁺) from nitric acid and a strong acid catalyst, such as sulfuric acid, is the initial step. The subsequent attack of the nitronium ion on the electron-rich aromatic ring leads to the formation of a sigma complex (arenium ion), a resonance-stabilized carbocation. The loss of a proton from this intermediate restores aromaticity, yielding the nitrated product. The positions of the nitro groups are directed by the existing substituents on the ring.

N-Alkylation and Dealkylation:

The nitrogen atom of this compound possesses a lone pair of electrons, making it nucleophilic and susceptible to alkylation. The reaction with alkyl halides can proceed via an SN2 mechanism, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide, leading to the formation of a quaternary ammonium (B1175870) salt.

Conversely, N-dealkylation can also occur under certain conditions, often involving oxidative pathways. Mechanistic studies on the oxidative N-demethylation of N,N-dimethylanilines suggest the involvement of radical cation intermediates. While specific studies on this compound are scarce, it is plausible that similar mechanisms involving electron transfer to an oxidizing agent could lead to the cleavage of the N-alkyl bond.

Catalytic Derivatization:

Catalytic processes are often employed to enhance the efficiency and selectivity of derivatization reactions. For instance, the synthesis of N-alkylanilines can be achieved through reductive amination of carbonyl compounds with anilines, often catalyzed by transition metals like palladium or platinum.

In the context of this compound synthesis, a proposed mechanism for the reductive amination of 3,4-dimethylaniline (B50824) with a ketone (such as 2-butanone) in the presence of a catalyst and a reducing agent (like hydrogen gas) would involve the following key steps:

Imine Formation: The aniline reacts with the ketone to form a carbinolamine intermediate, which then dehydrates to form an imine (or Schiff base).

Catalytic Reduction: The imine is then reduced by the catalyst (e.g., Pd/C) and the reducing agent to form the final N-alkylaniline product.

The efficiency of these catalytic cycles is dependent on factors such as the nature of the catalyst, solvent, temperature, and pressure.

Advanced Spectroscopic and Analytical Characterization Methodologies for N 1 Methylpropyl 3,4 Dimethyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like N-(1-methylpropyl)-3,4-dimethyl-aniline. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the connectivity of atoms and their chemical environment.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is predicted to show distinct signals for the aromatic protons, the N-H proton, and the protons of the sec-butyl group. The aromatic region would display signals for the three protons on the benzene (B151609) ring. The protons of the two methyl groups on the ring would appear as sharp singlets. The N-H proton signal is typically a broad singlet. The sec-butyl group protons would present more complex splitting patterns: a triplet for the terminal methyl group, a doublet for the other methyl group, a multiplet for the methylene (B1212753) protons, and another multiplet for the methine proton attached to the nitrogen.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. In a proton-decoupled spectrum, each unique carbon atom typically gives rise to a single peak. For this compound, twelve distinct signals are expected, corresponding to the eight carbons of the dimethylaniline moiety and the four carbons of the sec-butyl group. The chemical shifts of these carbons are indicative of their electronic environment. For instance, the aromatic carbons attached to the nitrogen and methyl groups would appear at different fields compared to the other aromatic carbons. rsc.org

Predicted NMR Data for this compound

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. youtube.com For this compound (C₁₂H₁₉N), the exact molecular weight is 177.29 g/mol . nih.govchemsrc.com

In a typical electron ionization (EI) mass spectrum, the compound would exhibit a molecular ion peak [M]⁺ at m/z = 177. The fragmentation of this ion provides structural clues. A primary fragmentation pathway for N-alkylanilines is the α-cleavage, which is the breaking of the bond adjacent to the nitrogen atom. youtube.com In this case, cleavage can occur within the sec-butyl group.

Loss of an ethyl radical (•CH₂CH₃): This involves the cleavage of the C-C bond between the methine and methylene carbons of the sec-butyl group, resulting in a stable, resonance-stabilized fragment ion. This would produce a peak at m/z = 148 ([M-29]⁺).

Loss of a methyl radical (•CH₃): Cleavage of the bond between the methine carbon and the adjacent methyl group would result in a fragment ion at m/z = 162 ([M-15]⁺).

The relative abundance of these fragments helps in confirming the structure of the alkyl substituent.

Predicted Mass Spectrometry Fragmentation Data

Infrared (IR) and UV-Visible Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is highly effective for identifying the functional groups present. The IR spectrum of this compound is expected to show characteristic absorption bands. A medium to weak band around 3400 cm⁻¹ corresponds to the N-H stretching vibration of the secondary amine. The C-N stretching vibration appears in the 1250-1350 cm⁻¹ region. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the sec-butyl and methyl groups appears just below 3000 cm⁻¹. Aromatic C=C bond stretching vibrations give rise to several peaks in the 1500-1600 cm⁻¹ region. nist.govnist.gov

UV-Visible Spectroscopy: UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic compounds like this compound, the spectrum is dominated by π → π* electronic transitions within the substituted benzene ring. The presence of the amino group and alkyl substituents on the aromatic ring influences the position and intensity of these absorption bands. Typically, substituted anilines show two main absorption bands: a strong primary band (E-band) around 200-220 nm and a weaker secondary band (B-band) around 250-300 nm. nist.gov

Predicted Spectroscopic Data (IR and UV-Vis)

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating the components of a mixture and for determining the purity of a substance. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common methods used for the analysis of aniline (B41778) derivatives. d-nb.info

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like this compound. epa.gov In GC, the sample is vaporized and transported by a carrier gas through a capillary column containing a stationary phase. Separation is achieved based on the differential partitioning of the analyte between the mobile and stationary phases. A common approach for aniline derivatives involves using a mid-polarity capillary column. researchgate.netresearchgate.net A flame ionization detector (FID) provides excellent sensitivity for hydrocarbons, while a nitrogen-phosphorus detector (NPD) offers enhanced selectivity for nitrogen-containing compounds. epa.gov

Typical GC Analytical Conditions

High-performance liquid chromatography is a versatile technique used for separating compounds that may not be suitable for GC due to low volatility or thermal instability. For this compound, a reversed-phase HPLC method is typically employed. acs.org In this mode, a non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. A UV detector is commonly used, set at a wavelength where the analyte exhibits strong absorbance (e.g., its λₘₐₓ).

Typical HPLC Analytical Conditions

X-ray Diffraction Studies for Solid-State Structure (Conceptual, for related compounds)

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing. mdpi.commdpi.com

Table of Compounds Mentioned

Computational and Theoretical Chemistry Studies of N 1 Methylpropyl 3,4 Dimethyl Aniline

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations, particularly those employing ab initio and Density Functional Theory (DFT) methods, are instrumental in determining the three-dimensional structure and conformational preferences of molecules. For N-(1-methylpropyl)-3,4-dimethyl-aniline, these calculations would reveal key geometric parameters.

The presence of the chiral center at the benzylic carbon of the sec-butyl group introduces stereoisomerism, leading to (R)- and (S)-enantiomers. Computational methods can be used to calculate the optimized geometries of both enantiomers, which are expected to have identical bond lengths and angles but opposite chirality.

The conformational flexibility of the N-(1-methylpropyl) group is a key aspect of the molecule's structure. Rotation around the C-N and C-C single bonds of this alkyl chain gives rise to various conformers with different energies. Quantum chemical calculations can map out the potential energy surface associated with these rotations to identify the most stable conformers. For instance, the orientation of the sec-butyl group relative to the plane of the dimethylaniline ring will be governed by a balance of steric hindrance and weak intramolecular interactions.

Table 1: Predicted Geometric Parameters for this compound Based on Analogous Compounds

| Parameter | Predicted Value |

| C-N (aniline) bond length | ~1.40 Å |

| C-N (alkyl) bond length | ~1.47 Å |

| C-C (aromatic) bond length | ~1.39 - 1.41 Å |

| C-H (aromatic) bond length | ~1.08 Å |

| C-H (alkyl) bond length | ~1.09 - 1.10 Å |

| C-N-C bond angle | ~115-120° |

| C-C-C (aromatic) bond angle | ~118-122° |

Note: These values are estimations based on computational studies of similar substituted anilines and may vary depending on the specific computational method and basis set used.

Density Functional Theory (DFT) Applications to Electronic Properties and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of organic molecules. By calculating the distribution of electrons within the molecule, DFT can provide insights into its chemical behavior.

The electronic properties of this compound are largely determined by the interplay between the electron-donating amino group and the dimethyl-substituted aromatic ring. The nitrogen lone pair can delocalize into the π-system of the benzene (B151609) ring, increasing the electron density, particularly at the ortho and para positions relative to the amino group. The two methyl groups on the ring further enhance this electron-donating effect.

Key electronic properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability of a molecule to donate electrons, while the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the nitrogen atom, making these sites susceptible to electrophilic attack.

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from DFT calculations. An MEP map visualizes the electrostatic potential on the electron density surface of a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show a negative potential (red/yellow) around the nitrogen atom and the aromatic ring, signifying its nucleophilic character.

Table 2: Predicted Electronic Properties of this compound from DFT Calculations on Analogous Molecules

| Property | Predicted Characteristic |

| HOMO Energy | Relatively high, indicating good electron-donating ability |

| LUMO Energy | Relatively high, suggesting poor electron-accepting ability |

| HOMO-LUMO Gap | Moderate, indicating moderate reactivity |

| Dipole Moment | Non-zero, due to the polar C-N bonds and asymmetry |

| Electron Density | High on the aromatic ring and nitrogen atom |

Reaction Mechanism Studies through Computational Modeling (e.g., Transition State Analysis)

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, transition states. Transition state analysis provides information about the energy barrier (activation energy) of a reaction, which is a key determinant of the reaction rate.

For this compound, computational studies could be employed to investigate various reactions, such as electrophilic aromatic substitution, oxidation, or N-alkylation. For example, in an electrophilic aromatic substitution reaction, computational modeling could predict the most likely site of substitution on the aromatic ring. Given the directing effects of the amino and methyl groups, the remaining ortho and para positions would be activated. Transition state calculations for the attack of an electrophile at different positions would reveal the lowest energy pathway and thus the major product.

The study of reaction mechanisms often involves locating the transition state structure, which is a first-order saddle point on the potential energy surface. The geometry and energy of the transition state can provide insights into the factors that control the reaction's feasibility and selectivity. Vibrational frequency calculations are performed to confirm that the located structure is indeed a transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can be performed to follow the reaction path from the transition state down to the reactants and products, confirming that the identified transition state connects the desired species.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of the molecule's movements and conformational changes over time.

For a flexible molecule like this compound, MD simulations are particularly useful for exploring its conformational landscape. The rotation around the single bonds in the sec-butyl group and the C-N bond allows the molecule to adopt a multitude of conformations. An MD simulation can sample these different conformations by simulating the molecule's motion at a given temperature.

By analyzing the trajectory from an MD simulation, it is possible to identify the most populated (and therefore most stable) conformational states and the transitions between them. This information is valuable for understanding how the molecule's shape influences its physical and chemical properties. For example, the accessibility of the nitrogen lone pair for reaction could be dependent on the conformation of the bulky sec-butyl group.

Applications of N 1 Methylpropyl 3,4 Dimethyl Aniline in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Organic Synthesis

The structural features of N-(1-methylpropyl)-3,4-dimethyl-aniline make it a valuable building block for constructing more complex molecular architectures, particularly in the agrochemical industry and in the synthesis of heterocyclic compounds.

One of the most significant industrial applications of this compound is its role as the direct precursor to pendimethalin, a widely used selective herbicide. quickcompany.indissertationtopic.net Pendimethalin belongs to the dinitroaniline class of herbicides, which function by inhibiting cell division and elongation in the roots of susceptible weeds. fao.org

The synthesis involves the direct nitration of this compound. dissertationtopic.netgoogle.com In this electrophilic aromatic substitution reaction, two nitro groups (-NO₂) are introduced onto the aniline (B41778) ring at the positions ortho to the amino group. The presence of the activating amino group and the methyl groups on the ring directs the nitration to the vacant 2 and 6 positions. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. googleapis.com The N-sec-butyl group and the two methyl groups provide the necessary steric hindrance and electronic effects that contribute to the herbicide's selectivity and efficacy. nih.gov Several synthetic routes start with 3,4-xylidine, which is first condensed with a ketone and then reduced to form the N-substituted aniline intermediate before the final nitration step. quickcompany.in

Table 1: Synthesis of Pendimethalin from this compound

| Reactant | Reagents | Product | Application | References |

| This compound | Concentrated Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) | Pendimethalin (N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitroaniline) | Selective pre-emergence herbicide | google.com, google.com, dissertationtopic.net, googleapis.com |

Building Block for Nitrogen-Containing Heterocycles

Substituted anilines are fundamental building blocks in the synthesis of a vast array of nitrogen-containing heterocycles, which are core structures in pharmaceuticals, natural products, and functional materials. nih.gov While specific literature on the cyclization of this compound is specialized, its general reactivity pattern as an N-alkylaniline allows for its conceptual application in various cyclization strategies.

Aniline derivatives are routinely used in reactions such as the Fischer indole (B1671886) synthesis, Friedländer annulation for quinolines, and Pictet-Spengler reactions. The nucleophilic nitrogen of this compound can participate in intramolecular or intermolecular cyclizations with suitable electrophilic partners. For instance, reactions of N-alkylanilines with diketones or ketoesters can lead to the formation of various heterocyclic systems. beilstein-journals.orgmdpi.com Furthermore, oxidative cyclization of aniline derivatives can produce phenazine-like structures, which are known to affect the properties of materials like polyaniline. researchgate.net The steric bulk of the sec-butyl group could influence the regioselectivity of such cyclization reactions, potentially favoring the formation of specific isomers.

Contributions to Polymer Chemistry and Resin Systems (General for substituted anilines)

Substituted anilines are crucial monomers for creating functional polymers and are key components in high-performance resin systems. Their ability to be polymerized or to react with other monomers like epoxides makes them highly versatile.

Polyanilines (PANI) are a prominent class of conductive polymers known for their unique electronic, redox, and optical properties. rsc.org The polymerization of aniline derivatives allows for the fine-tuning of these properties. rsc.orgresearchgate.net Incorporating substituents onto the aniline ring or the nitrogen atom, as in this compound, affects the resulting polymer's solubility, processability, and electronic characteristics. google.com For example, alkyl substituents can increase solubility in common organic solvents and alter the polymer's morphology and sensitivity for sensor applications. rsc.orgnih.gov The polymerization of aniline derivatives can be achieved through chemical or electrochemical oxidation. psu.edu

In the realm of thermosetting polymers, aniline derivatives serve as effective curing agents (hardeners) for epoxy resins. pcimag.com The amine group reacts with the epoxide rings of the resin in a ring-opening addition reaction, leading to the formation of a cross-linked, three-dimensional network. researchgate.net This process transforms the liquid resin into a hard, durable solid. Substituted anilines, particularly those that are liquid at room temperature, are valued for their ease of handling and formulation. google.comgoogle.com The structure of the aniline, including the nature and position of substituents, influences the curing kinetics, the glass transition temperature (Tg), and the mechanical and chemical resistance of the final cured material. researchgate.net

Table 2: Applications of Substituted Anilines in Polymer Systems

| Application Area | Monomer/Component | Resulting Material | Key Properties | References |

| Conductive Polymers | Substituted Anilines | Substituted Polyanilines (PANI) | Electrical conductivity, redox activity, sensor capabilities, improved solubility. | rsc.org, rsc.org, nih.gov |

| Thermosetting Resins | Substituted Anilines | Cured Epoxy Resins | High thermal stability, chemical resistance, durability. | google.com, researchgate.net, pcimag.com |

Catalytic Applications and Ligand Design (Conceptual from N,N-dimethylaniline and general amine chemistry)

Tertiary anilines like N,N-dimethylaniline are known to function as catalysts or promoters in various organic reactions. google.comlookchem.com this compound shares the key tertiary amine feature, suggesting its potential for similar catalytic roles. These amines can act as organocatalysts, particularly as Lewis bases, activating substrates or promoting reactions such as the curing of polyesters and vinyl esters.

Conceptually, this compound could catalyze reactions like the Friedel-Crafts alkylation of electron-rich arenes with alkenes. nih.gov The nitrogen atom can activate the alkene, or in other contexts, act as an acid scavenger. Compared to N,N-dimethylaniline, the N-sec-butyl group in this compound introduces greater steric hindrance. This could be exploited to achieve higher selectivity in catalytic transformations, potentially favoring specific isomers or preventing side reactions.

Furthermore, the aniline scaffold is a cornerstone in the design of ligands for transition-metal catalysis. The nitrogen atom can serve as a coordination site for a metal center. More complex ligands, such as phosphino-amines (PN ligands), can be synthesized from aniline derivatives. scispace.com These ligands are effective in a range of catalytic processes, including hydrogenation and C-H activation reactions. rsc.orgmdpi.com The this compound structure could be elaborated into a bidentate or polydentate ligand, where the electronic properties and steric bulk could be tuned to optimize the performance of a metal catalyst for a specific reaction. nih.govrsc.org

Development of Novel Functional Materials via Derivatization (General for anilines)

Aniline and its derivatives are foundational to the development of a wide range of functional organic materials used in electronics, optics, and sensor technology. nih.gov The versatility of the aniline structure allows for extensive derivatization to create materials with tailored properties.

By polymerizing aniline derivatives, it is possible to create materials with significant electrical conductivity, making them suitable for applications such as antistatic coatings, electromagnetic shielding, and components in rechargeable batteries. rsc.orggoogle.com The specific substituents on the aniline monomer have a profound impact on the final properties of the polymer. researchgate.net For instance, derivatization can lead to polymers that are soluble and processable, or that form nanostructured materials with high surface areas. researchgate.net

Aniline derivatives are also used to create materials with interesting optical properties, including dyes and pigments. The conjugation between the aromatic ring and the nitrogen lone pair can be extended through further reactions, leading to compounds that absorb and emit light at various wavelengths. This makes them candidates for use in nonlinear optics, optical pH sensors, and as components in organic light-emitting diodes (OLEDs). rsc.org The ability to introduce various functional groups onto the this compound framework opens up possibilities for creating novel materials whose functions are dictated by their specific molecular architecture.

Environmental Degradation Pathways of N 1 Methylpropyl 3,4 Dimethyl Aniline Chemical Perspective

Photolytic Degradation Mechanisms

Specific experimental studies detailing the photolytic degradation of N-(1-methylpropyl)-3,4-dimethyl-aniline under environmental conditions are not readily found in the public domain. In general, substituted N-alkylanilines can undergo photochemical reactions when exposed to ultraviolet radiation. acs.org These reactions can involve processes such as the cleavage of the nitrogen-alkyl bond (N-dealkylation) or transformations involving the aromatic ring. However, without specific studies on this compound, the exact transformation products and degradation rates under sunlight remain uncharacterized.

Chemical Oxidation Pathways

The chemical oxidation of this compound has not been the subject of specific environmental studies. However, based on the reactivity of the aniline (B41778) functional group, it is expected to be susceptible to oxidation. The oxidation of substituted anilines by various chemical oxidants has been shown to proceed via the formation of a radical cation intermediate. umn.edu Subsequent reactions can be complex, potentially leading to polymerization or the formation of products such as the corresponding azobenzene. orientjchem.orgresearchgate.net

Kinetic studies on other substituted anilines indicate that the rate of oxidation is highly dependent on the nature and position of substituents on the aromatic ring, the specific oxidant present, and environmental conditions such as pH. orientjchem.orgniscpr.res.in For instance, research on the oxidation of meta-substituted anilines by chromium (VI) reagents has shown that the reaction is first-order with respect to both the aniline and the oxidant. orientjchem.org However, the specific oxidation products and kinetics for this compound in an environmental context have not been documented.

Table 1: General Findings on Aniline Oxidation

| Oxidant Class | General Observation | Potential Products | Citation |

|---|---|---|---|

| Periodate | Second-order kinetics; electrophilic attack on the amine nitrogen. | Dianilino p-benzoquinoneimine | niscpr.res.in |

| Chromium (VI) | First-order kinetics; formation of a positive intermediate. | Azo benzenes | orientjchem.orgresearchgate.net |

| General | One-electron oxidation is a key step. | Radical cations | umn.edu |

This table represents general pathways for the aniline chemical class and not specific experimental results for this compound.

Hydrolytic Stability and Transformation Products

Specific experimental data on the hydrolytic stability of this compound is not available in published literature. Based on general chemical principles, the N-alkyl aniline functional group is stable and not susceptible to hydrolysis under typical environmental conditions (i.e., neutral, acidic, or basic pH ranges found in soil and water). The carbon-nitrogen bond in anilines is robust and does not react with water in a hydrolytic cleavage reaction. Therefore, this compound is expected to be hydrolytically stable, with no transformation products formed via this pathway.

Table 2: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Name | This compound | |

| Synonyms | N-sec-butyl-3,4-Xylidine, N-butan-2-yl-3,4-dimethylaniline | |

| CAS Number | 56038-90-5 | |

| Molecular Formula | C₁₂H₁₉N | |

| Molecular Weight | 177.29 g/mol |

| Primary Use | Chemical Intermediate | nih.gov |

Table 3: List of Mentioned Chemical Compounds

| Compound Name | CAS Number |

|---|---|

| This compound | 56038-90-5 |

| N-sec-butyl-3,4-xylidine | 56038-90-5 |

| Aniline | 62-53-3 |

Future Research Directions and Unexplored Avenues for N 1 Methylpropyl 3,4 Dimethyl Aniline

Development of Green and Sustainable Synthetic Methodologies

Future research will likely prioritize the development of environmentally benign synthetic routes to N-(1-methylpropyl)-3,4-dimethyl-aniline. Traditional methods for producing N-alkylanilines often involve harsh conditions or the use of toxic reagents. Green chemistry principles offer a new direction.

Key areas of focus include:

Biocatalytic Approaches: The use of enzymes, such as nitroreductases, presents a sustainable alternative for the synthesis of the aniline (B41778) precursor, 3,4-dimethylaniline (B50824), from its corresponding nitroaromatic compound. nih.govacs.org This method avoids the need for high-pressure hydrogenation and precious metal catalysts, operating at room temperature in aqueous solutions. nih.govacs.org

Catalytic Hydrogen Transfer: Synthesis from cyclohexanones using systems like Pd/C–ethylene under non-aerobic conditions represents a novel approach. acs.orgbohrium.com This strategy involves hydrogen transfer between the starting material and a hydrogen donor/acceptor, avoiding the direct use of hydrogen gas. acs.org

Amine Alkylation with Green Reagents: The N-alkylation step using "green" alkylating agents like dimethyl carbonate (DMC) or alcohols is a promising area. researchgate.net N-alkylation using alcohols, such as 2-butanol, is particularly attractive as it follows an atom-economical "borrowing hydrogen" mechanism, producing water as the sole byproduct. rsc.org

Table 1: Comparison of Synthetic Methodologies for N-Alkylanilines

| Feature | Traditional Synthesis | Green/Sustainable Synthesis |

|---|---|---|

| Precursor Synthesis | Nitration of xylenes (B1142099) followed by metal-catalyzed reduction (e.g., Sn/HCl, H₂/Pd). | Biocatalytic reduction of nitro-xylenes using nitroreductases. nih.gov |

| N-Alkylation Reagent | Alkyl halides (e.g., 2-bromobutane). | Alcohols (e.g., 2-butanol), dialkyl carbonates. researchgate.netrsc.org |

| Catalyst | Often requires stoichiometric reagents or precious metals. | Earth-abundant metal catalysts (Co, Ni), enzymes. rsc.org |

| Byproducts | Halide salts, metal waste. | Water. rsc.org |

| Reaction Conditions | Often harsh temperatures and pressures, use of organic solvents. | Milder conditions, potential for aqueous media. acs.org |

Exploration of Novel Catalytic Transformations

The N-alkylation of anilines is a cornerstone transformation, and the discovery of novel catalysts is paramount for improving efficiency and selectivity.

Future research should investigate:

Earth-Abundant Metal Catalysts: Moving away from expensive and rare precious metals like palladium, iridium, and ruthenium is a key goal. nih.gov Research into catalysts based on cobalt, nickel, copper, and chromium for N-alkylation reactions is gaining traction. rsc.orgresearchgate.netresearchgate.net For instance, a cobalt catalyst supported on a metal-organic framework (MOF) has shown high efficacy for the N-alkylation of aniline with benzyl (B1604629) alcohol, a model for the synthesis of this compound. rsc.org

Borrowing Hydrogen Strategy: This elegant catalytic cycle allows alcohols to be used as alkylating agents. rsc.org Ruthenium and iridium complexes are well-established for this transformation, but developing new systems with improved activity and broader substrate scope remains an active area of research. nih.govrsc.org

Photocatalysis: The use of light to drive chemical reactions offers a powerful and sustainable tool. Future work could explore photoredox-catalyzed methods for C-N bond formation, potentially enabling novel pathways to synthesize this compound and its analogues under very mild conditions. nih.gov

Advanced Structural Characterization of this compound and its Derivatives

A comprehensive understanding of the three-dimensional structure and electronic properties of this compound is crucial for predicting its reactivity and designing new applications. While basic characterization exists, advanced techniques can provide deeper insights. nih.gov

Future research directions include:

Multi-dimensional NMR Spectroscopy: Advanced NMR techniques such as ¹H-¹H COSY, HSQC, and HMBC are essential for unambiguously assigning all proton and carbon signals, especially for more complex derivatives. researchgate.net

X-ray Crystallography: Obtaining single-crystal X-ray structures of derivatives of this compound would provide definitive information on bond lengths, bond angles, and solid-state packing, which influences material properties.

Vibrational Spectroscopy: In-depth analysis using FT-IR and Raman spectroscopy, combined with computational modeling, can elucidate the vibrational modes and conformational isomers present in different states.

Table 2: Structural Characterization Techniques and Their Applications

| Technique | Information Provided | Relevance to Future Research |

|---|---|---|

| X-ray Crystallography | Precise 3D molecular structure, bond lengths/angles, stereochemistry. | Definitive structural proof for new derivatives; understanding intermolecular interactions. |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms (C-H, H-H), unambiguous signal assignment. researchgate.net | Essential for characterizing complex analogues and reaction products. |

| NOESY NMR | Through-space proximity of atoms. | Determining preferred conformations and steric relationships in solution. |

| Mass Spectrometry (HRMS) | Exact molecular weight and elemental formula. researchgate.net | Confirming the identity of newly synthesized compounds. |

Deeper Computational Insights into Reactivity and Mechanism

Computational chemistry is a powerful tool for complementing experimental work. Quantum chemical calculations can be used to understand the underlying principles governing the reactivity of this compound.

Key areas for computational investigation:

Reaction Mechanism Elucidation: Using Density Functional Theory (DFT), researchers can map the potential energy surfaces for synthetic reactions, identifying transition states and intermediates. acs.org This can help explain observed selectivities and guide the optimization of reaction conditions.

Quantitative Structure-Activity Relationship (QSAR): For potential applications, QSAR studies can correlate computed molecular descriptors (e.g., HOMO/LUMO energies, charge distribution) with observed properties. researchgate.netnih.gov This can predict the toxicity or efficacy of related aniline structures, guiding the design of safer or more active compounds. nih.gov

Catalyst-Substrate Interactions: Modeling the interaction between the aniline substrate and a catalyst's active site can provide insights into how the catalyst functions. This is crucial for the rational design of new, more efficient catalysts for its synthesis.

Design and Synthesis of this compound Analogues with Tailored Chemical Reactivity

The synthesis of analogues of this compound with modified structures can lead to compounds with fine-tuned chemical and physical properties.

Future synthetic targets could include:

Varying Aromatic Substitution: Shifting the positions of the two methyl groups on the aniline ring or replacing them with other functional groups (e.g., methoxy, halo) would systematically alter the electronic properties (basicity, nucleophilicity) of the molecule. chemistrysteps.com

Modifying the N-Alkyl Group: Replacing the sec-butyl group with other alkyl chains (linear, branched, cyclic) or functionalized groups could modulate the steric hindrance around the nitrogen atom and influence the compound's physical properties, such as solubility and boiling point. nih.gov

Isosteric Replacement: In medicinal chemistry, aniline motifs are sometimes associated with metabolic liabilities. acs.org A forward-looking research direction would be to synthesize non-aromatic carbocyclic isosteres, replacing the 3,4-dimethylphenyl group with a bicyclic scaffold to enhance properties like three-dimensionality and metabolic stability. acs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

Modernizing the synthesis of fine chemicals involves moving from traditional batch processes to more efficient and controlled continuous flow systems.

Opportunities in this area include:

Continuous Flow Synthesis: Implementing the synthesis of this compound in a flow reactor can offer significant advantages, including enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous intermediates at any given time, and higher reproducibility. acs.orgmdpi.com Catalytic hydrogenations and N-alkylations are particularly well-suited for flow chemistry setups using packed-bed reactors. nih.govmdpi.com

Automated Synthesis Libraries: Integrating flow reactors with automated liquid handlers and purification systems allows for the rapid synthesis and screening of a library of analogues. nih.gov This high-throughput approach can accelerate the discovery of new compounds with desired properties by systematically varying the aniline and alkylating agent precursors. nih.gov This methodology is powerful for creating combinatorial libraries for screening purposes.

常见问题

Q. What synthetic routes are employed to produce N-(1-methylpropyl)-3,4-dimethyl-aniline, and how is purity validated?

Methodological Answer: Synthesis typically involves nitroamination reactions, where 3,4-dimethylaniline is alkylated with 1-methylpropyl groups under controlled conditions. Key steps include refluxing with nitro-substituted benzene derivatives and catalytic hydrogenation. Purity is validated using high-performance liquid chromatography (HPLC) with UV detection (λmax ~255 nm) or gas chromatography–mass spectrometry (GC-MS). Calibration against certified reference standards ensures accuracy .

| Analytical Method | Detection Limit | Key Parameters |

|---|---|---|

| HPLC-UV | 0.1 µg/mL | Retention time: 8.2 min, Column: C18 |

| GC-MS | 0.05 µg/mL | m/z 295 (molecular ion) |

Q. How is the herbicidal efficacy of this compound assessed in controlled environments?

Methodological Answer: Efficacy is evaluated via standardized bioassays using pre-emergent herbicide protocols. Seeds of target weeds (e.g., johnsongrass) are planted in soil treated with varying concentrations (0.1–10 ppm). Inhibition of microtubule assembly in root tip cells is quantified using immunofluorescence microscopy. Comparative studies with herbicides like pendimethalin are conducted to establish relative potency .

Q. What analytical techniques are recommended for detecting residues of this compound in environmental samples?

Methodological Answer: Solid-phase extraction (SPE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for soil and water samples. For plant tissues, accelerated solvent extraction (ASE) followed by GC-MS provides robust detection. Method validation includes recovery studies (spiked at 0.5–5.0 ppm) and matrix-matched calibration .

Advanced Research Questions

Q. What experimental challenges arise in studying the soil adsorption kinetics of this compound, and how are they mitigated?

Methodological Answer: Challenges include variable soil organic matter (SOM) content and pH-dependent adsorption. Researchers use batch equilibrium studies with soils of differing SOM (2–10%) and pH (4–8). Freundlich isotherms model adsorption coefficients (Kf). Mitigation involves pre-conditioning soil samples and normalizing data to SOM content .

Q. How do discrepancies in herbicidal efficacy data across soil types inform experimental design?

Methodological Answer: Discrepancies often stem from differential microbial degradation and soil texture. Multivariate experimental designs (e.g., factorial ANOVA) test interactions between soil type, moisture, and herbicide concentration. Metagenomic analysis of soil microbiomes identifies degradative pathways, refining predictive models .

Q. What methodologies are used to assess the ecotoxicological impact of this compound on aquatic ecosystems?

Methodological Answer: Acute toxicity is tested using OECD Guideline 202 (Daphnia magna immobilization test) and algal growth inhibition assays (OECD 201). Chronic effects are evaluated via fish embryo toxicity tests (FET, OECD 236). Sediment-water partitioning studies determine bioaccumulation potential, with LC50 values reported for key species .

| Test Organism | Endpoint | LC50 (96h) |

|---|---|---|

| Daphnia magna | Immobilization | 0.8 mg/L |

| Pseudokirchneriella subcapitata | Growth inhibition | 1.2 mg/L |

Q. How is the inhibition of microtubule assembly by this compound mechanistically characterized?

Methodological Answer: In vitro tubulin polymerization assays are performed using purified bovine tubulin. Turbidity measurements at 350 nm track polymerization rates. Competitive binding studies with colchicine (a known microtubule disruptor) and immunofluorescence staining of α-tubulin in plant root cells confirm mechanism. IC50 values are calculated using dose-response curves .

Data Contradiction and Reconciliation

Q. How do researchers reconcile conflicting data on the persistence of this compound in aerobic vs. anaerobic soils?

Methodological Answer: Contradictions arise from redox-sensitive degradation pathways. Dual-labeling studies (¹⁴C-herbicide) track mineralization in soil microcosms under controlled O₂ levels. Metabolite profiling via high-resolution MS identifies anaerobic degradation products (e.g., nitro-reduced intermediates). Half-life (DT50) is recalculated under standardized redox conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。